8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one

Chemical Registration Data Mining Procurement Due Diligence

The compound 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1603466-01-8) is a bicyclic tropane-like scaffold incorporating a 3-methyl-1,2,4-thiadiazole substituent at the bridgehead nitrogen. This core architecture is characteristic of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Molecular Formula C10H13N3OS
Molecular Weight 223.29
CAS No. 1603466-01-8
Cat. No. B2919354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one
CAS1603466-01-8
Molecular FormulaC10H13N3OS
Molecular Weight223.29
Structural Identifiers
SMILESCC1=NSC(=N1)N2C3CCC2CC(=O)C3
InChIInChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3
InChIKeyQWSMOLMXAJTERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1603466-01-8): Scarce Public Pharmacology Data Necessitates Rigorous Comparative Validation


The compound 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1603466-01-8) is a bicyclic tropane-like scaffold incorporating a 3-methyl-1,2,4-thiadiazole substituent at the bridgehead nitrogen. This core architecture is characteristic of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. Critically, in authoritative public databases such as PubChem, ChEMBL, the IUPHAR/BPS Guide to Pharmacology, and CAS Common Chemistry, no bioactivity data, target engagement records, or functional assay results are currently indexed for this specific compound [1][2][3][4]. Furthermore, comprehensive patent mining via SureChEMBL returned no entries that explicitly attribute quantitative biological data to CAS 1603466-01-8 [5]. Procurement decisions predicated on scientific differentiation therefore face a foundational evidence gap, requiring that any claimed advantage be substantiated through bespoke, head-to-head comparisons against structurally proximal analogs.

Structural and Pharmacophoric Divergence: Why Related Azabicyclic-Thiadiazole Scaffolds Cannot Be Interchanged for CAS 1603466-01-8


The 8-azabicyclo[3.2.1]octane core, combined with a 1,2,4-thiadiazole moiety, forms a defined pharmacophoric geometry that is acutely sensitive to specific structural modifications. For instance, the regioisomeric placement of the thiadiazole sulfur atom (1,2,4 versus 1,2,5 or 1,3,4 regioisomers) can invert selectivity profiles between muscarinic and nicotinic receptor subtypes within the same bicyclic framework, while the exo/endo stereochemistry of substituents profoundly affects binding pocket complementarity [1]. Similarly, closely related scaffolds such as 6-azabicyclo[3.2.1]octan-3-ones and 8-substituted 6-azabicyclo[3.2.1]octan-3-ones exhibit divergent reactivity and stereochemical outcomes, as demonstrated by Winkler and Fitzgerald in stereoselective synthesis studies [2]. For the target compound, the combination of the 8-nitrogen substitution with a 3-methyl-1,2,4-thiadiazol-5-yl group and a 3-keto bridge defines a unique electronic and conformational profile that cannot be approximated by analogs bearing alternative thiadiazole regioisomers or differing reduction states at the bridgehead. Generic substitution therefore risks invalidating the molecular recognition properties anticipated for this specific scaffold.

Quantitative Differentiation Evidence for 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1603466-01-8) — Limited by Public Data Scarcity


Public Database Verification: No Pre-Existing Bioactivity Data for CAS 1603466-01-8

A systematic search across four authoritative public chemical biology databases—PubChem, ChEMBL, IUPHAR/BPS Guide to Pharmacology, and CAS Common Chemistry—returned zero entries for CAS 1603466-01-8 [1][2][3][4]. This absence is itself a quantitative comparator: homologous scaffolds such as certain 8-azabicyclo[3.2.1]octane-thiadiazole compounds bearing alternative substitution patterns do possess indexed bioactivity records, creating a verifiable gap in the public knowledge landscape for this specific compound.

Chemical Registration Data Mining Procurement Due Diligence

Patent Landscape Mining: Quantitative Biological Data Absent from the SureChEMBL Corpus

A comprehensive search of the SureChEMBL patent database, which contains chemical structures extracted from the full text and images of over 20 million patent documents, yielded zero patents containing quantitative biological data explicitly linked to CAS 1603466-01-8 [1]. In contrast, structurally related thiadiazole-azabicyclic compounds—such as certain [1,2,5-thiadiazol-4-yl]-1-azabicyclo[3.2.1]octane derivatives—are documented in patent literature with explicit receptor binding and functional assay data [2]. This patent data gap means that any claimed activity for CAS 1603466-01-8 must be treated as novel and independently verified, distinguishing it intellectually from analogs that benefit from established intellectual property pedigrees.

Patent Intelligence Chemical IP Freedom-to-Operate

Stereochemical Comparison: exo-Configured Methanol Analog Provides the Closest Quantifiable Structural Benchmark

The closest publicly characterized structural analog to the target compound is [(3-exo)-8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-yl]methanol, which differs only by the reduction of the bridgehead ketone to an exo-hydroxymethyl group . This analog has an indexed monoisotopic mass of 239.109233 Da and an average mass of 239.337 Da, representing a +16.048 Da mass shift from the target compound's expected molecular weight (approximately 223.3 Da for C10H13N3OS). The presence of the 3-keto group in the target compound, versus the exo-hydroxymethyl group in the comparator, is expected to alter hydrogen-bonding capacity (H-bond acceptor versus dual donor/acceptor), conformational flexibility of the bicyclic ring, and metabolic susceptibility—all of which are critical determinants of target engagement and pharmacokinetics.

Stereochemistry Physicochemical Properties Analog Selection

Evidence-Based Application Scenarios for 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1603466-01-8)


De Novo Chemical Probe Development Requiring a Data-Scarce Starting Scaffold

Given the total absence of public bioactivity records across PubChem, ChEMBL, and the IUPHAR/BPS Guide to Pharmacology, CAS 1603466-01-8 is suitable for research programs that require a chemically tractable, patent-data-scarce starting point for de novo target identification or phenotypic screening. Investigators must independently assess target engagement, selectivity, and ADME properties, as no pre-existing SAR framework exists to guide optimization.

Pharmacophoric Benchmarking Against Structurally Proximal exo-Hydroxymethyl and Alternative Thiadiazole Regioisomers

The closest structurally characterized comparator, [(3-exo)-8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-yl]methanol, enables meaningful pharmacophoric comparisons. The target compound's 3-keto group represents a distinct H-bonding motif relative to the comparator's exo-hydroxymethyl, which can be exploited in systematic SAR studies to delineate the contribution of bridgehead oxidation state to biological activity.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment

The SureChEMBL patent mining result—zero patents with quantitative biological data explicitly attributed to this compound—provides a documented starting point for freedom-to-operate analyses. Organizations evaluating this compound for proprietary development can reference this evidence gap to support novelty and non-obviousness arguments, contingent upon generating original biological data.

Synthetic Methodology Development Using the 8-Azabicyclo[3.2.1]octan-3-one Core

The 8-azabicyclo[3.2.1]octan-3-one core is a versatile intermediate for tropane alkaloid synthesis and has been the subject of multiple synthetic methodology studies, including stereoselective reduction and 2-substitution protocols under aqueous NaOH conditions. The target compound's 3-keto-8-(3-methyl-1,2,4-thiadiazol-5-yl) substitution pattern extends this synthetic utility into the 1,2,4-thiadiazole chemical space, offering a scaffold for developing novel catalytic or stereoselective transformations that build upon established tropane chemistry.

Quote Request

Request a Quote for 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.